molecular formula C11H7F3O3 B7775299 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one CAS No. 82747-40-8

7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B7775299
CAS No.: 82747-40-8
M. Wt: 244.17 g/mol
InChI Key: LMPLCARGCBBRAW-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one ( 82747-40-8) is a synthetic fluorinated coumarin derivative of significant interest in chemical and pharmaceutical research. This compound features a core coumarin structure, a "privileged scaffold" in drug discovery known for its diverse biological activities, which is further functionalized with a trifluoromethyl group at the 4-position. The presence of the trifluoromethyl group is a strategic modification in agrochemical and medicinal chemistry, as it can enhance the molecule's metabolic stability, lipophilicity, and overall bioactivity . This compound serves as a versatile building block for the development of novel active molecules. Research on structurally similar fluorinated 7-hydroxycoumarins has demonstrated promising antifungal activity against various phytopathogenic fungi, making them valuable leads in the search for new crop protection agents . Furthermore, iminocoumarin derivatives, which can be synthesized from formyl-containing coumarin precursors, have shown potential in anticancer research , with studies indicating DNA-binding properties and cytotoxic activity against various cancer cell lines . The 7-hydroxy group is a key site for molecular interactions, including participation in intramolecular hydrogen bonds and serving as a proton donor in excited-state proton transfer (ESIPT) systems, which are relevant for developing fluorescent probes and molecular switches . This product is provided with a purity of ≥98% (as listed in the source) and is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

7-hydroxy-8-methyl-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3/c1-5-8(15)3-2-6-7(11(12,13)14)4-9(16)17-10(5)6/h2-4,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPLCARGCBBRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419948
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82747-40-8
Record name 7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82747-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this specific compound, the reaction conditions may include the use of trifluoroacetic acid as a catalyst, which has been found to be effective for synthesizing 7-hydroxy-4-substituted coumarins .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to increase yield and reduce costs. This may include the use of green solvents and catalysts to make the process more environmentally friendly .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 7 undergoes alkylation and acylation, while the trifluoromethyl group enhances electrophilicity at position 4 .

Alkylation

Acylation

  • Acetylation with acetic anhydride in DMF at 60°C produces 7-acetoxy derivatives.

Reaction Type Reagents/Conditions Yield (%) Key Observation
AlkylationNEt₃, THF, 25°C38–60Electron-withdrawing aldehydes preferred
AcylationAc₂O, DMF, 60°C75–85Enhanced stability of acylated product

Cyclization and Core Modifications

The chromenone backbone participates in cyclization reactions to form fused heterocycles:

Pechmann Condensation

  • Synthesis of the coumarin core via reaction between resorcinol derivatives and β-keto esters under acidic conditions (H₂SO₄, 80°C) .

Duff Reaction

Multi-Component Reactions (MCRs)

The compound reacts with dialkyl acetylenedicarboxylates and aromatic aldehydes to form complex adducts :

Reaction Pathway

  • Base activation : NEt₃ deprotonates the hydroxyl group, enhancing nucleophilicity.

  • Conjugate addition : Acetylenedicarboxylate reacts at position 7.

  • Aldol condensation : Aromatic aldehydes form branched adducts.

Aldehyde Substituent Product Yield (%) Reaction Time (h)
4-NO₂-C₆H₄CHO6024
4-CN-C₆H₄CHO5524
4-Cl-C₆H₄CHO4530

Key Insight : Electron-withdrawing groups (NO₂, CN) on aldehydes improve yields due to enhanced electrophilicity .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to positions 5 and 6 of the chromenone ring:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6.

  • Halogenation : Cl₂ or Br₂ in acetic acid yields 6-halo derivatives.

Oxime Ether Formation

7-Hydroxycoumarins react with hydroxylamines to form oxime ethers, a key step in antifungal agent development :

text
7-hydroxycoumarin + RONH₂ → 7-O-NR-coumarin

Conditions : K₂CO₃, DMF, 80°C, 12 h.

Biological Activity and SAR Insights

While not a direct reaction, structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability .

  • Hydroxyl group : Critical for hydrogen bonding with biological targets (e.g., Mcl-1 inhibition) .

Substituent at Position 4 Relative Reactivity Biological Activity (IC₅₀, μM)
CF₃High0.21 ± 0.02 (Mcl-1 inhibition)
CH₃Moderate1.19 ± 0.04
HLow1.49 ± 0.04

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer properties. A study focused on the synthesis of various 7-hydroxycoumarin derivatives demonstrated their ability to inhibit Mcl-1, a protein associated with cancer cell survival. The compound's structural modifications were shown to enhance its inhibitory activity, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties
The antifungal activity of fluorinated 7-hydroxycoumarin derivatives has been extensively studied. In one investigation, compounds derived from 7-hydroxycoumarin were tested against various fungal strains, revealing substantial antifungal effects with EC50 values lower than established antifungal agents . This suggests that 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one could serve as a template for developing new antifungal therapies.

1.3 Antioxidant Effects
Coumarins are known for their antioxidant properties. Studies have shown that derivatives like this compound can scavenge free radicals, thus reducing oxidative stress in biological systems. This property is crucial for developing treatments for diseases related to oxidative damage.

Agricultural Applications

2.1 Fungicides
The compound has been evaluated for its potential use as a fungicide in agricultural settings. Its efficacy against pathogens such as Botrytis cinerea and Alternaria has been documented, providing a foundation for developing eco-friendly agricultural chemicals that can replace traditional fungicides .

Material Science Applications

3.1 Fluorescent Probes
Due to their unique fluorescence properties, coumarin derivatives are utilized in analytical chemistry as fluorescent probes. The incorporation of trifluoromethyl groups enhances the photostability and emission characteristics of these compounds, making them suitable for various imaging applications in biological research .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships (SAR) of this compound is critical for optimizing its applications.

Compound Synthesis Method Activity Reference
This compoundPechmann condensationAnticancer, Antifungal
Fluorinated derivativesOxime ether synthesisAntifungal
Various substituted coumarinsMCR with arylaldehydesAntimicrobial

Case Studies

Case Study 1: Antifungal Efficacy
In a comparative study, several fluorinated coumarin derivatives were synthesized and tested against R. solani. The results showed that one derivative exhibited an EC50 value of 28.96 μg/mL, outperforming traditional fungicides like Osthole and Azoxystrobin .

Case Study 2: Mcl-1 Inhibition
A detailed SAR analysis was conducted on various substituted 7-hydroxycoumarins to evaluate their Mcl-1 inhibitory activities. The study revealed that specific substitutions at the 4-position significantly enhanced inhibitory potency, highlighting the importance of molecular modifications in drug design .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial properties may be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one 7-OH, 8-CH₃, 4-CF₃ 260.15* Dyes, sensors, potential kinase inhibitors N/A
7-Hydroxy-4-(trifluoromethyl)coumarin 7-OH, 4-CF₃ 230.14 DSSCs, OLEDs, fluorescent probes
7-(Diethylamino)-4-(trifluoromethyl)coumarin 7-NEt₂, 4-CF₃ 285.27 Bioimaging, OLEDs (enhanced fluorescence)
8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one 7-OH, 8-Acetyl, 4-Ph 234.21 Synthetic intermediate, lower lipophilicity
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one 4-NH₂, 8-O-c-C₅H₉, 7-OCH₃ 317.34 Anti-inflammatory drug intermediate
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one 7-Cl, 4-(4-Cl-Ph) 291.13 Antibacterial/antifungal activity

*Calculated based on formula C₁₁H₇F₃O₃.

Key Observations:

Trifluoromethyl Position: The trifluoromethyl group at position 4 (common in ) enhances electron-withdrawing effects, improving photostability and fluorescence quantum yield compared to non-fluorinated coumarins.

7-Hydroxy vs. 7-Diethylamino: The hydroxyl group (target compound, ) supports hydrogen bonding in sensor matrices, while the diethylamino group () enhances fluorescence via electron-donating effects.

Biological Activity: Chlorinated analogs (e.g., ) exhibit antimicrobial properties, whereas amino- or methoxy-substituted derivatives () are explored for anti-inflammatory applications.

Biological Activity

7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, also known as a fluorinated coumarin derivative, has garnered attention due to its diverse biological activities. This compound belongs to the coumarin family, which is known for its presence in various plants and its potential therapeutic applications. The trifluoromethyl group enhances its chemical stability and biological efficacy, making it a subject of extensive research.

  • Molecular Formula : C₁₁H₇F₃O₃
  • Molecular Weight : 244.167 g/mol
  • CAS Number : 82747-40-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi.

  • Antifungal Activity : A study found that derivatives of 7-hydroxycoumarin exhibited antifungal activity against Botrytis cinerea and Rhizoctonia solani. The compound demonstrated an EC₅₀ value of 5.75 μg/mL against B. cinerea, outperforming standard antifungal agents like Osthole and Azoxystrobin .
  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a structure-activity relationship (SAR) study, certain analogues demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a broad-spectrum antibacterial agent .

Antioxidant Activity

The antioxidant capabilities of this compound are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for potential applications in preventing oxidative damage in biological systems.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, specifically P450 1A2, which is involved in the metabolism of carcinogens. This inhibition could lead to the development of cancer preventive agents targeting this pathway .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group in the chromenone structure allows for effective free radical scavenging.
  • Antimicrobial Mechanism : The interaction with bacterial membranes and inhibition of essential enzymes disrupts microbial growth.
  • Enzyme Inhibition : The selective inhibition of cytochrome P450 enzymes suggests a targeted approach in cancer prevention strategies.

Case Studies

StudyPathogenActivityEC₅₀ ValueComparison
B. cinereaAntifungal5.75 μg/mLBetter than Osthole (33.20 μg/mL)
S. aureusAntibacterialNot specifiedSignificant inhibition observed
P450 1A2Enzyme Inhibition>1 μMSelective suppression noted

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The trifluoromethyl group lowers LUMO energy, enhancing electron-deficient character.
  • Molecular docking : Simulate binding to targets like cytochrome P450 or kinases. Docking scores correlate with bioactivity assays (e.g., IC₅₀ values).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures to guide co-crystal design .

What crystallographic strategies resolve structural ambiguities in coumarin derivatives?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolve conformation of the trifluoromethyl group (often disordered in solution). Data collection at 223 K reduces thermal motion artifacts.
  • Packing analysis : Identify hydrogen-bonding networks (e.g., O-H···O between hydroxy and carbonyl groups) stabilizing the lattice.
  • Comparative studies : Overlay with analogs (e.g., 4-phenyl derivatives) to assess substituent effects on torsion angles .

What experimental frameworks evaluate the compound’s bioactivity against disease models?

Advanced Research Question

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) using IC₅₀ dose-response curves. Include positive controls (e.g., doxorubicin).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases; monitor quenching of coumarin’s intrinsic fluorescence upon binding.
  • In vivo models : Administer via intraperitoneal injection in murine models, with pharmacokinetic profiling (plasma half-life, metabolite identification) .

How should researchers address contradictory spectral or chromatographic data during analysis?

Advanced Research Question

  • Spectral conflicts : For overlapping NMR peaks, use 2D techniques (COSY, HSQC) to assign protons. Deuterium exchange confirms labile hydroxy protons.
  • Chromatographic anomalies : Co-eluting impurities may require LC-MS/MS fragmentation or alternative detectors (e.g., charged aerosol detection).
  • Reproducibility : Standardize solvent grades (HPLC vs. technical grade) and humidity control during crystallography to minimize batch variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
Reactant of Route 2
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7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

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